2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid
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Overview
Description
2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of a larger class of nitrogen-containing heterocycles, which are known for their wide range of biological activities and therapeutic applications .
Preparation Methods
The synthesis of 2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid typically involves the reaction of aromatic aldehydes with keto esters in the presence of N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent . The reaction is carried out under reflux conditions in pyridine, leading to the formation of the desired pyrimidobenzimidazole scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the heterocyclic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid include other pyrimidobenzimidazole derivatives and heterocyclic compounds containing nitrogen atoms . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. Some examples include:
- Pyrimido[1,2-a]benzimidazoles
- Pyrido[2,3-d]pyrimidines
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
5863-45-6 |
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Molecular Formula |
C19H14N4O3 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-[(3-methyl-6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C19H14N4O3/c1-11-10-23-17(24)12-6-2-4-8-14(12)21-19(23)22-16(11)20-15-9-5-3-7-13(15)18(25)26/h2-10H,1H3,(H,25,26)(H,20,21,22) |
InChI Key |
AJKVJXBJOOICBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C3=CC=CC=C3N=C2N=C1NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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